![molecular formula C17H14BrNO3S B6533423 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide CAS No. 1177670-13-1](/img/structure/B6533423.png)
5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
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Overview
Description
5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a compound used for scientific research . It is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities .
Synthesis Analysis
Sulfonamides, including 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, can be synthesized through various methods. One common method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of sulfonamides, including 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, typically involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis
Sulfonamides, including 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, can undergo various chemical transformations. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations .Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral potential of MLS-0146279.0001. Giampieri et al. investigated related indole derivatives and found that compound methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate (a close analog) exhibited significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
Neuroscience Research
The crystal structure of a related compound, 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2… , has been studied in the context of neurochemistry . While not identical, this information provides insights into the potential interactions of MLS-0146279.0001 with neuronal receptors or transporters.
Stille Coupling and Ailanthoidol Synthesis
MLS-0146279.0001 can participate in Stille coupling reactions, leading to the synthesis of various compounds. For instance, it serves as a precursor for ailanthoidol, a natural product with potential biological activities .
Pyrimidine Derivatives
Researchers have employed MLS-0146279.0001 for the synthesis of pyrimidine derivatives. Its methoxy and bromine substituents play a crucial role in these transformations .
Benzylic Position Reactions
Considering its benzylic structure, this compound can undergo nucleophilic substitution (SN1 or SN2) reactions. The resonance-stabilized carbocation at the benzylic position influences the reaction pathway .
Mechanism of Action
Target of Action
The primary targets of sulfonamides, such as 5-bromo-2-methoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide, are enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme typically uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth and reproduction . By mimicking PABA, sulfonamides prevent the enzyme from performing its function, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the bacteria from producing the nucleotides required for DNA and RNA synthesis, thereby inhibiting bacterial growth and reproduction .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the nucleotides required for DNA and RNA synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. When used in large doses, they may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMBQTXSPVNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide |
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